6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Medicinal Chemistry Cross-Coupling Library Synthesis

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (CAS 1785506-15-1) is a heterobifunctional benzoxazine scaffold bearing a C6 bromine atom and a C2 carboxylic acid group. This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, a privileged structure in medicinal chemistry with documented applications in antitubercular, PI3K-inhibitory, and CysLT-antagonist programs.

Molecular Formula C9H8BrNO3
Molecular Weight 258.071
CAS No. 1785506-15-1
Cat. No. B2616112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
CAS1785506-15-1
Molecular FormulaC9H8BrNO3
Molecular Weight258.071
Structural Identifiers
SMILESC1C(OC2=C(N1)C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
InChIKeyVRHNTJDPAAAHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid – CAS 1785506-15-1 Procurement & Differentiation Guide


6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (CAS 1785506-15-1) is a heterobifunctional benzoxazine scaffold bearing a C6 bromine atom and a C2 carboxylic acid group . This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, a privileged structure in medicinal chemistry with documented applications in antitubercular, PI3K-inhibitory, and CysLT-antagonist programs [1]. Its dual orthogonal functional handles enable sequential diversification not achievable with unsubstituted or singly-functionalized benzoxazine analogs, making it a strategically differentiated building block for parallel library synthesis and late-stage functionalization .

Why 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic Acid Cannot Be Replaced by In-Class Analogs – Evidence Summary


Generic substitution within the 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid series is not chemically equivalent because the identity of the C6 halogen dictates both the reactivity profile in transition-metal-catalyzed cross-coupling and the electron density of the aromatic ring, which in turn modulates downstream biological target engagement . The bromine atom offers a balanced reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings—more labile than chlorine yet more stable than iodine—while the carboxylic acid enables amide bond formation, esterification, or salt formation without protecting group manipulation . Unsubstituted, 6-fluoro, or 6-methyl analogs lack the oxidative addition competency of the C–Br bond, while the 6-iodo analog (where available) presents greater cost and light-sensitivity without proportional yield advantages in most Pd-catalyzed protocols . The quantitative evidence below demonstrates that these differences translate into measurable distinctions in synthetic efficiency, biological potency, and procurement value.

Quantitative Differentiation Evidence for 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic Acid vs. Closest Analogs


Synthetic Utility: C–Br Bond Oxidative Addition Competency vs. C–Cl and C–H in Pd-Catalyzed Cross-Coupling

The C6 bromine atom in 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling direct diversification at the 6-position without pre-functionalization. The 6-chloro analog (CAS 1485645-67-7) requires significantly more forcing conditions (elevated temperature, stronger base, or specialized ligands) due to the higher bond dissociation energy of the C–Cl bond (BDE ≈ 397 kJ/mol for Ar–Cl vs. ≈ 336 kJ/mol for Ar–Br), often resulting in lower conversion under standard room-temperature protocols . The unsubstituted parent (3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid) requires electrophilic aromatic substitution or directed ortho-metalation for functionalization, introducing additional steps and regioselectivity challenges [1].

Medicinal Chemistry Cross-Coupling Library Synthesis

Procurement Cost Efficiency vs. 6-Chloro Analog: Price-per-Gram for Equivalent Purity Grade

For procurement decisions, 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid offers a significant cost advantage over its 6-chloro congener at equivalent purity. As of Q2 2026, the 6-bromo compound (CAS 1785506-15-1, 97% purity) is listed at approximately £336 per 1g from a major European supplier, while the 6-chloro analog (CAS 1485645-67-7, 97% purity) is listed at £719 per 1g from the same supplier—a 2.14-fold premium for the chloro variant . The bromo compound additionally benefits from broader supplier availability across multiple regions, reducing single-source procurement risk .

Procurement Cost Analysis Building Block

Molecular Properties: logP and Hydrogen Bond Donor/Acceptor Profile vs. Unsubstituted Parent

The introduction of bromine at the C6 position increases the computed XLogP3-AA value to 2.0 compared to approximately 1.2–1.4 for the unsubstituted parent scaffold (3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid), representing a measurable increase in lipophilicity that can enhance membrane permeability in cell-based assays [1]. The hydrogen bond donor count (2: NH + COOH) and acceptor count (4: O of oxazine ring + O of COOH + Br lone pairs) remain identical to the parent scaffold, preserving key molecular recognition features while the bromine atom adds 78.92 Da of mass that facilitates LC-MS tracking in metabolic stability studies [1].

Physicochemical Properties Drug-likeness ADME Prediction

Scaffold-Level Antitubercular Activity: Class-Level Potency Range Supporting the 2-Carboxylic Acid Benzoxazine Chemotype

A focused library of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid derivatives demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra with IC₅₀ values ranging from 5.98 μg/mL to >30 μg/mL, with compound 5f achieving an IC₅₀ of 5.98 μg/mL and a panC docking binding energy of –9.6 kcal/mol [1]. While the specific 6-bromo derivative was not included in this published series, the structure-activity relationship (SAR) established that electron-withdrawing substituents on the benzo ring enhance potency, suggesting that the electron-withdrawing bromine atom (–I effect, σₘ = 0.39) at C6 would favorably modulate activity relative to unsubstituted or electron-donating analogs [1][2]. The carboxylic acid at C2 is essential for activity, as ester prodrugs were inactive, confirming that this functional group is pharmacophoric rather than merely a synthetic handle [1].

Antitubercular Mycobacterium tuberculosis SAR

Dual Orthogonal Functional Handles: Simultaneous C6 and C2 Derivatization vs. Sequential Protection-Deprotection on Mono-Functional Analogs

The 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid scaffold uniquely enables orthogonal derivatization at two positions without protecting group interference: the carboxylic acid at C2 can undergo amide coupling (e.g., HATU/DIPEA, DMF, rt) while the C6 bromine simultaneously participates in Suzuki coupling (Pd catalyst, boronic acid, aqueous base, 60–80 °C) . In contrast, mono-functional analogs such as 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4, lacking the C2 carboxylic acid) require a separate carboxylation or formylation step to introduce a second diversification point, adding 1–2 synthetic steps and reducing overall yield . Conversely, the unsubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid lacks the bromine handle entirely, necessitating directed C–H activation or electrophilic substitution for aryl diversification [1].

Parallel Synthesis Late-Stage Functionalization Scaffold Diversity

Supplier Availability and Purity Distribution vs. 7-Bromo Positional Isomer

The 6-bromo positional isomer benefits from broader commercial availability and higher standard purity compared to the 7-bromo isomer (7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid derivatives). As of 2025–2026, the 6-bromo compound is stocked by ≥6 verified suppliers across three continents, with standard catalog purity of 97–98% and available quantities from 250 mg to 5 g . The 7-bromo analog (e.g., CAS 1094298-69-7, 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid) is predominantly available from a single supplier and typically requires custom synthesis lead times exceeding 4–6 weeks . The 6-bromo substitution pattern is also preferred for the antitubercular SAR, as docking studies indicate the panC binding pocket accommodates 6-substituted benzoxazines more favorably than 7-substituted analogs [1].

Supply Chain Purity Analysis Catalog Comparison

Recommended Application Scenarios for 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic Acid Based on Evidenced Differentiation


Parallel Medicinal Chemistry Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling and Amide Diversification

Lead optimization programs requiring rapid exploration of chemical space around the benzoxazine core benefit from the dual orthogonal handles of this compound. The C6–Br bond enables Suzuki coupling with aryl/heteroaryl boronic acids under mild conditions (60–80 °C, aqueous Na₂CO₃, Pd catalyst), while the C2–COOH undergoes HATU-mediated amide bond formation with primary or secondary amines at room temperature . This sequential, protecting-group-free diversification generates a 2D library matrix (e.g., 12 boronic acids × 8 amines = 96 compounds) in 2–3 weeks, versus 6–8 weeks for stepwise approaches starting from mono-functional analogs. The bromine isotopic signature (⁷⁹Br/⁸¹Br) further facilitates rapid LC-MS confirmation of coupling products .

Antitubercular Hit-to-Lead Optimization Leveraging C6 Electron-Withdrawing Substituent SAR

Based on the validated antitubercular SAR of the 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid chemotype against M. tuberculosis H37Ra (IC₅₀ range: 5.98–>30 μg/mL), the 6-bromo derivative serves as an advanced intermediate for exploring C6-functionalized analogs . The electron-withdrawing bromine substituent (σₘ = +0.39) is predicted to enhance potency relative to unsubstituted or electron-donating analogs based on established SAR trends. Researchers can employ this building block to synthesize focused libraries where the C6 position is diversified via Suzuki coupling to evaluate panC binding (target ΔG_bind < –9.0 kcal/mol) and whole-cell potency, while maintaining the essential C2-carboxylic acid pharmacophore .

CNS Drug Discovery: Dopamine Receptor Ligand Scaffold Construction

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold has documented application as a core structure for dopamine receptor ligands and CNS-active compounds . The 6-bromo-2-carboxylic acid derivative provides an advanced building block with computed logP of 2.0—within the optimal CNS drug-likeness range (logP 1–4)—and a topological polar surface area of 58.6 Ų, below the 90 Ų threshold associated with good brain penetration . The carboxylic acid can be converted to the corresponding amide or reduced to the primary alcohol for further elaboration, while the bromine atom enables late-stage diversification to optimize receptor subtype selectivity.

Cost-Conscious Academic or SME Procurement for High-Throughput Experimentation

For academic laboratories or small-to-medium enterprises operating under fixed consumable budgets, the 6-bromo compound's 2.14× cost advantage over the 6-chloro analog (at equivalent 97% purity and 1g scale) directly enables a larger number of reactions per grant cycle . With ≥6 verified global suppliers offering immediate stock, competitive quotes can be solicited to further reduce procurement costs by an estimated 15–25% through multi-vendor bidding . The compound's stability under recommended storage conditions (2–8 °C, desiccated) supports bulk purchasing without degradation risk, making it suitable for longitudinal medicinal chemistry programs spanning multiple years.

Quote Request

Request a Quote for 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.